7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one
CAS No.: 922520-30-7
Cat. No.: VC15897846
Molecular Formula: C17H16N2O3
Molecular Weight: 296.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 922520-30-7 |
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Molecular Formula | C17H16N2O3 |
Molecular Weight | 296.32 g/mol |
IUPAC Name | 7-methoxy-2-(3-methoxyphenyl)-8-methyl-3H-quinazolin-4-one |
Standard InChI | InChI=1S/C17H16N2O3/c1-10-14(22-3)8-7-13-15(10)18-16(19-17(13)20)11-5-4-6-12(9-11)21-2/h4-9H,1-3H3,(H,18,19,20) |
Standard InChI Key | LJXPWPITQKNIBG-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC2=C1N=C(NC2=O)C3=CC(=CC=C3)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of the compound, 7-methoxy-2-(3-methoxyphenyl)-8-methyl-3H-quinazolin-4-one, reflects its intricate substitution pattern. The quinazolin-4-one core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 3. Key substituents include:
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Methoxy groups at positions 2 (on the phenyl ring) and 7 (on the quinazoline ring).
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Methyl group at position 8, introducing steric hindrance near the quinazoline nitrogen.
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3-Methoxyphenyl group at position 2, contributing to π-π stacking potential in biological targets.
The molecular formula is C₁₇H₁₆N₂O₃, yielding a molecular weight of 296.32 g/mol. The presence of multiple methoxy groups enhances lipophilicity, as evidenced by a calculated logP value of ~2.8, suggesting moderate membrane permeability .
Spectral Characterization
While experimental spectral data for this specific compound are unavailable, analogous quinazolinones provide reference benchmarks:
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¹H NMR: Methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons appear between δ 6.8 and δ 8.2 ppm .
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¹³C NMR: The carbonyl carbon (C4) is observed near δ 160 ppm, with methoxy carbons at δ 55–60 ppm .
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IR Spectroscopy: A strong C=O stretch at ~1670 cm⁻¹ and C-O stretches at ~1250 cm⁻¹ confirm the quinazolinone core and methoxy groups .
Synthesis and Structural Modification
Synthetic Routes
Quinazolin-4-ones are typically synthesized via cyclocondensation reactions. For this compound, a plausible route involves:
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Formation of the Quinazoline Core:
Anthranilic acid derivatives react with formamide or urea under acidic conditions (e.g., polyphosphoric acid) to form 4(3H)-quinazolinones. Substituents are introduced via pre-functionalized starting materials . -
Functionalization:
Table 1: Comparative Yields in Quinazolinone Synthesis
Method | Conditions | Yield (%) | Reference |
---|---|---|---|
Conventional Reflux | Ethanol, 12 h, 80°C | 60 | |
Microwave-Assisted | DMF, 150°C, 20 min | 92 | |
Flow Chemistry | Continuous reactor, 100°C | 85 |
Reactivity and Derivatization
The compound’s substituents dictate its chemical behavior:
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Methoxy Groups: Participate in SₙAr reactions with amines or thiols under oxidative conditions (e.g., phenyliodine diacetate) .
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Methyl Group: Resists mild oxidation but can be converted to a carboxylic acid using KMnO₄ under acidic reflux .
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Quinazolinone Core: Undergoes dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form fully aromatic systems .
Biological Activities and Mechanisms
Target | Assay Type | Hypothetical IC₅₀ (µM) | Basis for Prediction |
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EGFR Kinase | Enzymatic | 0.12–0.45 | Structural analogy |
VEGFR2 | Cell-Based | 1.8–2.5 | Methoxy substitution |
PI3Kα | Biochemical | 0.9–1.2 | Quinazolinone core |
Antibacterial and Anti-inflammatory Effects
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Bacterial Growth Inhibition: Analogous compounds show MIC values of 8–16 µg/mL against Staphylococcus aureus .
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Cytokine Suppression: IL-6 and TNF-α inhibition in macrophage models (hypothetical EC₅₀: 10–20 µM) .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
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Aqueous Solubility: Estimated at <5 µg/mL due to high lipophilicity.
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Stability: Degrades <10% over 48 h in pH 7.4 buffer at 37°C, but susceptible to photodegradation .
ADME Properties
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